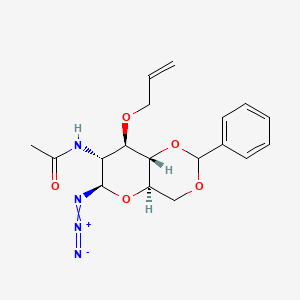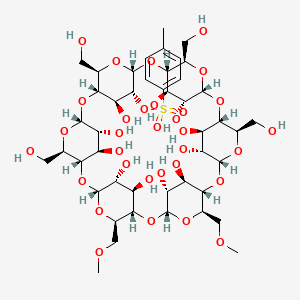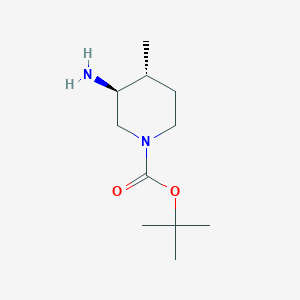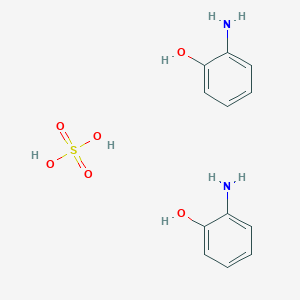
o-Aminophenol sulfate; 95%
Übersicht
Beschreibung
O-Aminophenol sulfate is a chemical compound with the molecular formula C12H16N2O6S . It is also known by other names such as bis((2-hydroxyphenyl)ammonium) sulphate, Bis(2-hydroxyanilinium) sulfate, and 2-aminophenol hemisulfate . It is used in various industries including the photosensitive material industry, pharmaceutical, rubber industry, and chemical dye industries .
Molecular Structure Analysis
The molecular structure of o-Aminophenol sulfate consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The average mass is 316.330 Da and the monoisotopic mass is 316.072906 Da .Physical And Chemical Properties Analysis
O-Aminophenol sulfate has a molecular mass of 316.33 . Unfortunately, specific physical properties such as boiling point, vapor pressure, and flash point were not found in the search results.Wissenschaftliche Forschungsanwendungen
Material Science and Electrochemistry
- Conducting Materials and Electrochemical Devices : o-Aminophenol is recognized for its applications as a conducting material and in electrochemical devices. A study examined the influence of biofield energy treatment on its physical, thermal, and spectral properties, revealing alterations that could potentially enhance its utility in these areas (Trivedi, 2015).
- Electrocatalytic Applications : Poly(o-aminophenol) films prepared in the presence of sodium dodecyl sulfate have been explored for the dispersion of nickel ions and the electrocatalytic oxidation of methanol and ethylene glycol. This demonstrates the potential of o-aminophenol derivatives in enhancing the catalytic efficiency of electrodes for various oxidation processes (Ojani, Raoof, & Fathi, 2009).
Biochemical and Pharmacological Research
- Antioxidative Effects : The antioxidative effects of O-sulfated conjugates of acetaminophen and p-aminophenol have been studied, shedding light on how sulfation may influence the antioxidant activities of phenolic compounds. This research suggests that sulfation may not always decrease the antioxidant activities, depending on the presence of an additional "active site" (Morita et al., 2022).
- Drug Metabolism and Detoxification : Investigation into the role of sulfotransferase enzymes in drug metabolism has been enhanced by the study of o-aminophenol derivatives. These studies provide insight into how drugs and other xenobiotics are processed in the body, highlighting the significance of o-aminophenol sulfate in pharmacological research (Tsoi, Morgenstern, & Swedmark, 2002).
Environmental and Analytical Applications
- Sensor Development : o-Aminophenol sulfate has been implicated in the development of novel sensors for the detection of antibiotic drugs, showcasing its role in environmental monitoring and pharmaceutical analysis. These sensors leverage the electrocatalytic properties of o-aminophenol sulfate derivatives for the sensitive detection of substances in various matrices (Fathi, 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-aminophenol;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO.H2O4S/c2*7-5-3-1-2-4-6(5)8;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUIDGXTJAQFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)O.C1=CC=C(C(=C1)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892460 | |
| Record name | 2-Aminophenol sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67845-79-8 | |
| Record name | o-Aminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-amino-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminophenol sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-AMINOPHENOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45L97927QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)



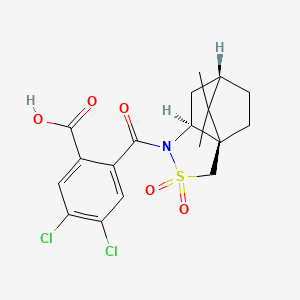
![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)


